molecular formula C17H20Cl2N4 B12267710 5-chloro-N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine

5-chloro-N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine

Cat. No.: B12267710
M. Wt: 351.3 g/mol
InChI Key: LWACQLQXUFXVIJ-UHFFFAOYSA-N
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Description

5-chloro-N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrimidine ring, a piperidine ring, and chlorophenyl groups. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperidine moiety, and the attachment of the chlorophenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

5-chloro-N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-{1-[(3-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H20Cl2N4

Molecular Weight

351.3 g/mol

IUPAC Name

5-chloro-N-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-N-methylpyrimidin-2-amine

InChI

InChI=1S/C17H20Cl2N4/c1-22(17-20-10-15(19)11-21-17)16-5-7-23(8-6-16)12-13-3-2-4-14(18)9-13/h2-4,9-11,16H,5-8,12H2,1H3

InChI Key

LWACQLQXUFXVIJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CC2=CC(=CC=C2)Cl)C3=NC=C(C=N3)Cl

Origin of Product

United States

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